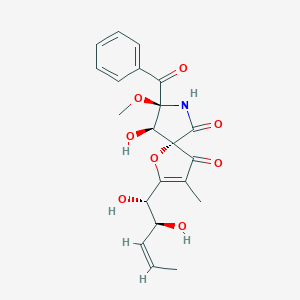

14-Norpseurotin

Description

This compound A has been reported in Cordyceps tenuipes, Aspergillus fumigatus, and Aspergillus sydowii with data available.

Structure

3D Structure

Properties

IUPAC Name |

(5S,8S,9R)-8-benzoyl-2-[(Z,1S,2S)-1,2-dihydroxypent-3-enyl]-9-hydroxy-8-methoxy-3-methyl-1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO8/c1-4-8-13(23)14(24)15-11(2)16(25)20(30-15)18(27)21(29-3,22-19(20)28)17(26)12-9-6-5-7-10-12/h4-10,13-14,18,23-24,27H,1-3H3,(H,22,28)/b8-4-/t13-,14-,18+,20+,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCGCMRDADMTJIM-LFDIKFNASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC(C(C1=C(C(=O)C2(O1)C(C(NC2=O)(C(=O)C3=CC=CC=C3)OC)O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\[C@@H]([C@@H](C1=C(C(=O)[C@@]2(O1)[C@H]([C@@](NC2=O)(C(=O)C3=CC=CC=C3)OC)O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401045653 | |

| Record name | 14-Norpseurotin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401045653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

417.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1031727-34-0 | |

| Record name | 14-Norpseurotin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1031727340 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 14-Norpseurotin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401045653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 14-NORPSEUROTIN A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A3BLJ3WUH2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and Isolation of 14-Norpseurotin from Aspergillus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and characterization of 14-Norpseurotin, a bioactive secondary metabolite produced by various species of the fungus Aspergillus. This document details the producing organisms, biosynthetic pathway, experimental protocols for isolation and purification, and a summary of its biological activities.

Introduction to this compound

This compound A is a fungal alkaloid characterized by a unique oxa-spiro-lactam core.[1] It is a derivative of the more well-known compound, pseurotin A. First reported from fungi of the genus Aspergillus, this compound has garnered interest in the scientific community due to its diverse and potent biological activities. These activities include antileishmanial, anticancer, and antimicrobial effects, as well as the ability to induce neurite outgrowth.[2]

Producing Microorganisms

This compound has been isolated from several species of Aspergillus, highlighting the metabolic diversity within this genus. Known producing species include:

-

Aspergillus fumigatus : A ubiquitous fungus that is also an opportunistic human pathogen.[3]

-

Aspergillus sydowii : A marine-derived fungus.

-

Aspergillus sp. strain F1544 : An endophytic fungus isolated from the leaves of Guapira standleyana.[2][4]

The production of this compound can be influenced by the specific strain of Aspergillus and the composition of the culture medium.

Biosynthetic Pathway

The biosynthesis of this compound is closely related to that of pseurotin A. The core scaffold is assembled by a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) enzyme. The key difference between pseurotin A and this compound A is the absence of a methyl group at the C-14 position in the latter.

Current research suggests that the biosynthesis of pseurotin A involves a C-methyltransferase, PsoF, which is responsible for the methylation of the polyketide backbone. The production of this compound A likely occurs through a similar pathway, but with either the lack of or the incomplete action of the C-methyltransferase on the precursor molecule.

References

The Biosynthesis of 14-Norpseurotin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pseurotins are a class of fungal secondary metabolites characterized by a unique spirocyclic γ-lactam core structure and a range of biological activities. A notable member of this family is 14-Norpseurotin, an analog of the more extensively studied Pseurotin A. This technical guide provides an in-depth exploration of the biosynthetic pathway of this compound, drawing upon the latest scientific findings. It details the enzymatic cascade responsible for its formation, from precursor molecules to the final complex structure. This guide also presents detailed experimental protocols for the key analytical and molecular biology techniques employed in the elucidation of this pathway and summarizes the available quantitative data. Visual diagrams of the biosynthetic pathway and experimental workflows are provided to facilitate a clear understanding of the complex processes involved. This document is intended to be a valuable resource for researchers in natural product biosynthesis, enzymology, and drug discovery.

Introduction

The pseurotin family of natural products, isolated from various fungal species, has garnered significant attention due to their diverse and potent biological activities, including antimicrobial, insecticidal, and neuritogenic properties. Their complex chemical architecture, featuring a highly substituted 1-oxa-7-azaspiro[4.4]nonane core, has made them attractive targets for both synthetic chemists and biochemists. Understanding the biosynthesis of these molecules is crucial for harnessing their therapeutic potential, potentially enabling the production of novel analogs with improved pharmacological properties through metabolic engineering.

The biosynthesis of pseurotins is orchestrated by a sophisticated interplay of a polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) hybrid enzyme and a series of tailoring enzymes. This guide focuses on the biosynthesis of this compound, a derivative of Pseurotin A, and delineates the key enzymatic steps and intermediates involved in its formation.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is initiated from the common precursor, phenylalanine, and proceeds through a series of enzymatic reactions catalyzed by the pso gene cluster. The core scaffold is assembled by a PKS-NRPS hybrid enzyme, PsoA, followed by a series of post-PKS-NRPS modifications, including oxidations, methylations, and isomerizations, to yield the final product.

Core Scaffold Formation by PsoA

The initial steps of the pathway involve the iterative PKS-NRPS enzyme, PsoA . This large, multidomain enzyme is responsible for the condensation of a polyketide chain and a non-ribosomal peptide unit, ultimately forming the characteristic spirocyclic core of the pseurotins. While the precise mechanism of spiro-ring formation by PsoA is still under investigation, it is hypothesized to involve a series of condensation and cyclization reactions within the enzyme's catalytic domains. The product of PsoA is a key intermediate, azaspirene.

Post-PKS-NRPS Tailoring Steps

Following the formation of the core structure, a series of tailoring enzymes modify the azaspirene intermediate to produce the diverse members of the pseurotin family, including this compound. These modifications are catalyzed by the enzymes PsoC, PsoD, PsoE, and PsoF.

-

PsoD (Cytochrome P450 Monooxygenase): PsoD is a cytochrome P450 enzyme that catalyzes the oxidation of the benzyl group at C-17 of the azaspirene intermediate. This oxidation is a crucial step in the pathway.

-

PsoC (Methyltransferase): PsoC is an S-adenosyl-L-methionine (SAM)-dependent methyltransferase. It is responsible for the methylation of a hydroxyl group on the core structure.

-

PsoE (Glutathione S-transferase-like enzyme): PsoE is predicted to be a glutathione S-transferase-like enzyme. It is involved in the isomerization of a double bond in the polyketide-derived side chain.

-

PsoF (Bifunctional Epoxidase/C-Methyltransferase): PsoF is a remarkable bifunctional enzyme containing both an epoxidase and a C-methyltransferase domain. The methyltransferase domain is responsible for the methylation of the polyketide backbone, while the FAD-dependent monooxygenase domain catalyzes the epoxidation of a double bond in the side chain. This epoxidation is a key step leading to the formation of the diol characteristic of many pseurotins. The subsequent spontaneous or enzyme-assisted hydrolysis of the epoxide leads to the final decorated molecule. The absence of a methyl group at the C-14 position in this compound suggests a variation in the substrate specificity or activity of the methyltransferase domain of PsoF or a downstream demethylation event, though the former is more likely.

The precise order and interplay of these tailoring enzymes are critical for the generation of the final pseurotin structure.

Quantitative Data

The following tables summarize the available quantitative data related to the biosynthesis of pseurotin analogs. It is important to note that specific enzyme kinetic parameters (Km, Vmax) for the Pso enzymes and precise yields for each biosynthetic step are not yet fully reported in the literature and represent an area for future investigation.

Table 1: Conversion Yields of Pseurotin Analogs

| Conversion Step | Product | Yield (%) | Reference |

| Chemical conversion of Pseurotin A | Synerazol | 58 | [1] |

| Chemical conversion of Pseurotin A | Pseurotin E | 57 | [1] |

Table 2: In Vitro Enzyme Assay Conditions

| Enzyme | Substrate Concentration | Co-factors | Buffer Conditions | Reference |

| PsoF | 0.2 mM (NAC thioester of the polyketide backbone) | 1 mM SAM, FAD | 0.1 M Tris-HCl (pH 7.4), 0.1 M NaCl | (Primary research article) |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to elucidate the this compound biosynthetic pathway. These protocols are based on published literature and standard molecular biology and analytical chemistry techniques.

Gene Knockout in Aspergillus fumigatus

Objective: To create targeted gene deletions of the pso genes to study their function in the biosynthesis of this compound.

Methodology:

-

Strain: Aspergillus fumigatus ΔpyrG/Δku70 strain is used as the host for gene knockout to facilitate selection and increase the rate of homologous recombination.

-

Construction of Knockout Cassette:

-

Amplify approximately 1 kb of the 5' and 3' flanking regions of the target pso gene from A. fumigatus genomic DNA using high-fidelity PCR.

-

Amplify a selectable marker, such as the Aspergillus parasiticus pyrG gene, which complements the auxotrophy of the host strain.

-

Fuse the 5' flanking region, the pyrG marker, and the 3' flanking region using fusion PCR to generate the final knockout cassette.

-

-

Protoplast Formation and Transformation:

-

Grow A. fumigatus mycelia in a suitable liquid medium.

-

Harvest the mycelia and digest the cell walls using a mixture of enzymes (e.g., lysing enzymes from Trichoderma harzianum) to generate protoplasts.

-

Transform the protoplasts with the generated knockout cassette using a polyethylene glycol (PEG)-mediated method.

-

-

Selection and Verification of Transformants:

-

Plate the transformed protoplasts on a selective medium lacking uracil to select for transformants that have integrated the pyrG marker.

-

Isolate genomic DNA from the resulting transformants.

-

Verify the correct integration of the knockout cassette and the deletion of the target gene by diagnostic PCR and Southern blot analysis.

-

In Vitro Enzyme Assay for PsoF

Objective: To biochemically characterize the activity of the PsoF enzyme.

Methodology:

-

Heterologous Expression and Purification of PsoF:

-

Clone the psoF gene into a suitable expression vector (e.g., pET-28a) with a polyhistidine tag.

-

Transform the expression vector into an E. coli expression strain (e.g., BL21(DE3)).

-

Induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Lyse the cells and purify the His-tagged PsoF protein using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography.

-

-

Enzyme Assay:

-

Prepare a reaction mixture containing the purified PsoF enzyme, the synthetic N-acetylcysteamine (NAC) thioester of the polyketide substrate (0.2 mM), S-adenosyl-L-methionine (SAM) (1 mM), and FAD in a reaction buffer (0.1 M Tris-HCl, pH 7.4, 0.1 M NaCl).

-

Incubate the reaction at 30°C for a specified time (e.g., 1-10 hours).

-

Quench the reaction by adding an organic solvent (e.g., ethyl acetate).

-

-

Product Analysis:

-

Extract the reaction products with the organic solvent.

-

Analyze the extracted products by high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) to identify the methylated and epoxidized products.

-

Metabolic Profile Analysis by HPLC

Objective: To analyze the production of this compound and its intermediates in wild-type and mutant A. fumigatus strains.

Methodology:

-

Sample Preparation:

-

Grow the fungal strains in a suitable production medium.

-

Extract the culture broth and/or mycelia with an appropriate organic solvent (e.g., ethyl acetate).

-

Evaporate the solvent and redissolve the residue in a suitable solvent for HPLC analysis (e.g., methanol).

-

-

HPLC Analysis:

-

Inject the extracted sample onto a C18 reverse-phase HPLC column.

-

Elute the compounds using a gradient of water and acetonitrile, both typically containing a small amount of formic acid (e.g., 0.1%).

-

Detect the eluting compounds using a diode array detector (DAD) or a mass spectrometer.

-

-

Data Analysis:

-

Compare the chromatograms of the mutant strains to the wild-type strain to identify accumulated intermediates and the absence of downstream products.

-

Quantify the compounds of interest by comparing their peak areas to those of known standards, if available.

-

Visualizations

Biosynthetic Pathway of this compound

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow for Gene Knockout

Caption: Workflow for targeted gene knockout in Aspergillus fumigatus.

Conclusion

The biosynthesis of this compound is a complex and elegant process involving a PKS-NRPS hybrid enzyme and a suite of tailoring enzymes. While the overall pathway has been largely elucidated, significant opportunities for further research remain. Specifically, the detailed kinetic characterization of the Pso enzymes and the precise quantification of metabolic flux through the pathway will provide a more complete understanding. The knowledge and protocols presented in this guide offer a solid foundation for researchers to further explore the fascinating world of pseurotin biosynthesis and to leverage this knowledge for the development of novel therapeutic agents.

References

The Chemical Architecture of 14-Norpseurotin: A Technical Guide for Scientific Professionals

An in-depth exploration of the structure, properties, and biological activities of the fungal alkaloid 14-Norpseurotin.

Introduction

This compound is a bioactive alkaloid belonging to the pseurotin family of fungal metabolites, characterized by a unique and complex oxa-spiro-lactam core.[1][2] First isolated from the endophytic fungus Aspergillus fumigatus, this natural product has garnered significant interest within the scientific community due to its diverse pharmacological profile.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, with a focus on its potential applications in drug discovery and development. Detailed experimental protocols for its isolation, characterization, and biological evaluation are also presented to facilitate further research in this area.

Chemical Structure and Properties

The chemical structure of this compound A was elucidated through extensive spectroscopic analyses, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1] Its molecular formula is C₂₁H₂₃NO₈, with a molecular weight of 417.41 g/mol .[1] The molecule features a complex heterocyclic system with multiple stereocenters, contributing to its specific biological activities.

Key Structural Features:

-

Oxa-spiro-lactam core: A defining characteristic of the pseurotin family of alkaloids.

-

Multiple Chiral Centers: The presence of several stereocenters results in a specific three-dimensional conformation that is crucial for its biological function.

-

Functional Groups: The structure incorporates various functional groups, including hydroxyl, ketone, and ether moieties, which contribute to its chemical reactivity and interactions with biological targets.

A summary of the key physicochemical and spectroscopic data for this compound A is provided in the table below.

| Property | Value |

| Molecular Formula | C₂₁H₂₃NO₈ |

| Molecular Weight | 417.41 g/mol |

| Appearance | Colorless needles |

| Optical Rotation | [α]²⁵D -5.0 (c 0.25, MeOH) |

| ¹H NMR (CD₃OD, 400 MHz) | δ 7.98 (d, J = 7.6 Hz, 2H), 7.65 (t, J = 7.6 Hz, 1H), 7.53 (t, J = 7.6 Hz, 2H), 5.80 (m, 1H), 5.60 (m, 1H), 4.48 (d, J = 6.4 Hz, 1H), 4.25 (m, 1H), 3.40 (s, 3H), 2.05 (s, 3H), 1.70 (d, J = 6.8 Hz, 3H) |

| ¹³C NMR (CD₃OD, 100 MHz) | δ 196.5, 175.4, 171.2, 169.8, 137.5, 134.9, 131.0, 130.2, 129.8, 129.4, 128.8, 118.9, 93.1, 86.2, 75.6, 70.4, 69.8, 52.1, 14.0, 10.8 |

| HR-ESI-MS | m/z 418.1496 [M+H]⁺ (Calcd. for C₂₁H₂₄NO₈, 418.1496) |

Biological Activities and Quantitative Data

This compound A has demonstrated a range of promising biological activities, including antileishmanial, anticancer, antimicrobial, and neuritogenic effects. A summary of the quantitative data from these studies is presented below.

| Biological Activity | Test Organism/Cell Line | Assay Type | Result (IC₅₀ / MIC) | Reference |

| Antileishmanial | Leishmania donovani | 3.1 µg/mL | Martínez-Luis S et al., 2012 | |

| Anticancer | MCF-7 (Breast Cancer) | Inactive (>10 µg/mL) | Martínez-Luis S et al., 2012 | |

| H-460 (Lung Cancer) | Inactive (>10 µg/mL) | Martínez-Luis S et al., 2012 | ||

| SF-268 (CNS Cancer) | Inactive (>10 µg/mL) | Martínez-Luis S et al., 2012 | ||

| Antimicrobial | Escherichia coli | MIC | 3.74 µM | Martínez-Luis S et al., 2012 |

| Bacillus subtilis | MIC | 14.97 µM | Martínez-Luis S et al., 2012 | |

| Micrococcus lysoleikticus | MIC | 7.49 µM | Martínez-Luis S et al., 2012 | |

| Neurite Outgrowth | PC12 | Significant induction at 10.0 µM | Ge HM et al., 2009 |

Experimental Protocols

Isolation and Purification of this compound A

The following protocol is based on the methods described by Ge HM et al. (2009).

-

Fungal Culture: The endophytic fungus Aspergillus fumigatus (strain CY018) is cultured on autoclaved rice medium at 28 °C for 30 days in the dark.

-

Extraction: The fermented rice substrate is extracted three times with ethyl acetate (EtOAc). The combined EtOAc extracts are then concentrated under reduced pressure to yield a crude extract.

-

Chromatographic Separation:

-

The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of chloroform-methanol (CHCl₃-MeOH) to yield several fractions.

-

The fraction containing this compound A is further purified by repeated column chromatography on silica gel and Sephadex LH-20.

-

Final purification is achieved by preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound A as colorless needles.

-

Structural Elucidation

The structure of this compound A is determined by the following spectroscopic methods:

-

Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the molecular formula.

-

NMR Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra are recorded on a Bruker DRX-400 spectrometer to establish the planar structure and assign all proton and carbon resonances. The relative stereochemistry is determined by analysis of NOESY data.

-

Optical Rotation: The specific rotation is measured on a polarimeter.

Neurite Outgrowth Assay

The following protocol for assessing neurite outgrowth in PC12 cells is based on the methodology reported by Ge HM et al. (2009).

-

Cell Culture: Rat pheochromocytoma (PC12) cells are maintained in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37 °C in a humidified atmosphere of 5% CO₂.

-

Assay Procedure:

-

PC12 cells are seeded in 24-well plates at a density of 1 x 10⁴ cells/well and allowed to attach for 24 hours.

-

The culture medium is then replaced with fresh medium containing this compound A at a concentration of 10.0 µM. A vehicle control (e.g., DMSO) is also included.

-

The cells are incubated for 48 hours.

-

-

Quantification of Neurite Outgrowth:

-

After incubation, the cells are observed under a phase-contrast microscope.

-

A cell is considered to be differentiated if it possesses at least one neurite that is longer than the diameter of the cell body.

-

The percentage of differentiated cells is determined by counting at least 200 cells per well in randomly selected fields.

-

Signaling Pathway in Neurite Outgrowth

The induction of neurite outgrowth by various neurotrophic factors in PC12 cells is known to be mediated by complex intracellular signaling cascades. While the specific pathway activated by this compound has not been fully elucidated, it is hypothesized to involve key signaling pathways such as the Phosphoinositide 3-kinase (PI3K)/Akt and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways, which are common mediators of neuronal differentiation.

References

The Pseurotin Scaffold: A Fount of Bioactivity with a Focus on Pseurotin A and its Analogs

A Technical Guide for Researchers and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the known biological activities of pseurotin A and its derivatives. To date, specific biological activity data for 14-Norpseurotin A is not available in publicly accessible scientific literature. The information presented herein is based on studies of closely related analogs and should be considered as a potential indicator of the bioactivities that this compound A might possess.

Introduction

Pseurotins are a class of fungal secondary metabolites characterized by a unique spirocyclic γ-lactam structure. First isolated from Pseudeurotium ovalis, these compounds and their analogs have been the subject of considerable research due to their diverse and potent biological activities. This guide summarizes the key findings on the bioactivities of pseurotin A and its analogs, presenting quantitative data, experimental methodologies, and an exploration of the signaling pathways they modulate. This information serves as a valuable resource for researchers investigating the therapeutic potential of this chemical scaffold.

Biological Activities of Pseurotin A and its Analogs

Pseurotin A and its derivatives have demonstrated a wide spectrum of biological effects, ranging from immunosuppression and anti-inflammatory action to anticancer and antimicrobial properties.

Immunosuppressive and Anti-inflammatory Activity

A significant area of investigation has been the immunomodulatory effects of pseurotins. Pseurotin A and its analogs have been shown to inhibit the production of Immunoglobulin E (IgE), a key mediator in allergic responses.[1] This activity is attributed to the inhibition of B-cell activation and their differentiation into plasma cells.[2][3]

Further studies have revealed that pseurotin D can significantly inhibit delayed-type hypersensitivity (DTH) reactions in vivo.[2] Mechanistically, these compounds have been found to inhibit the phosphorylation of STAT3, STAT5, and STAT6 proteins in stimulated B-cells, leading to the suppression of B-cell proliferation and differentiation.[3]

Anticancer and Anti-Angiogenic Activity

Several studies have highlighted the potential of pseurotins as anticancer agents. Pseurotin A has been shown to exhibit anti-glioma activity.[4] Fluorinated derivatives of synerazol, a pseurotin analog, have demonstrated potent anti-angiogenic activity.[5] Specifically, 19-fluorosynerazol displayed more potent cytocidal activity against several cancer cell lines than its non-fluorinated counterpart.[5]

Antimicrobial Activity

The pseurotin scaffold has also been associated with antimicrobial properties, although this is a less explored area compared to its immunomodulatory and anticancer activities.

Quantitative Bioactivity Data

The following tables summarize the available quantitative data for the biological activities of pseurotin A and its analogs.

Table 1: Inhibition of IgE Production by Pseurotin Analogs [1]

| Compound | IC50 (µM) |

| Pseurotin A | 0.28 |

| 10-deoxypseurotin A | 0.066 |

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the cited studies.

Inhibition of IgE Production Assay

-

Cell Line: Mouse B-cells.

-

Stimulation: B-cells are typically stimulated with a combination of Interleukin-4 (IL-4) and lipopolysaccharide (LPS) to induce IgE production.

-

Treatment: Varying concentrations of the test compounds (pseurotin analogs) are added to the cell cultures.

-

Quantification of IgE: The concentration of IgE in the cell culture supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

STAT Phosphorylation Assay

-

Cell Line: Mouse B-cells.

-

Stimulation: B-cells are stimulated with appropriate cytokines (e.g., IL-4) to induce STAT phosphorylation.

-

Treatment: Cells are pre-treated with the test compounds before stimulation.

-

Analysis: The phosphorylation status of STAT proteins (STAT3, STAT5, STAT6) is determined by Western blotting or flow cytometry using phospho-specific antibodies.

Anti-angiogenic Activity Assay (Chorioallantoic Membrane - CAM Assay)

-

Model: Fertilized chicken eggs.

-

Procedure: A small window is made in the eggshell to expose the chorioallantoic membrane (CAM). A filter paper disc impregnated with the test compound is placed on the CAM.

-

Observation: The effect on blood vessel formation is observed and quantified after a specific incubation period. Inhibition of angiogenesis is indicated by a reduction in the density and growth of new blood vessels.

Signaling Pathways

The immunosuppressive effects of pseurotins are, in part, mediated through the inhibition of key signaling pathways involved in B-cell activation and differentiation.

Caption: Inhibition of STAT phosphorylation in B-cells by pseurotins.

Experimental Workflow

The general workflow for identifying and characterizing the biological activity of novel pseurotin analogs is outlined below.

Caption: General workflow for the evaluation of pseurotin analogs.

Conclusion and Future Directions

The pseurotin chemical scaffold, particularly as exemplified by pseurotin A and its analogs, represents a promising starting point for the development of novel therapeutics. The potent immunosuppressive and anticancer activities warrant further investigation.

Future research should focus on:

-

Synthesis and Biological Evaluation of this compound A: The synthesis of this compound A and a comprehensive evaluation of its biological activities are critical to understanding its potential.

-

Structure-Activity Relationship (SAR) Studies: Further SAR studies will help in optimizing the pseurotin scaffold to enhance desired activities and reduce potential toxicities.

-

Target Identification and Mechanism of Action: Elucidating the specific molecular targets and detailed mechanisms of action will be crucial for the rational design of next-generation pseurotin-based drugs.

While the direct biological activities of this compound remain to be elucidated, the rich pharmacology of its close relatives provides a strong impetus for its investigation as a potential therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Natural pseurotins and analogs thereof inhibit activation of B-cells and differentiation into the plasma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Elucidation of Pseurotin Biosynthetic Pathway Points to Trans-Acting C-Methyltransferase and Source of Chemical Diversity Generation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Directed biosynthesis of fluorinated pseurotin A, synerazol and gliotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]

14-Norpseurotin: A Bioactive Fungal Metabolite with Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

14-Norpseurotin, a polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) hybrid metabolite, is a member of the pseurotin family of fungal natural products. Primarily isolated from various species of the genus Aspergillus, notably Aspergillus fumigatus, this compound has garnered significant interest within the scientific community due to its diverse and potent biological activities. Exhibiting a unique oxa-spiro-lactam core structure, this compound has demonstrated promising antimicrobial, anticancer, and neuritogenic properties. This technical guide provides a comprehensive overview of this compound, detailing its biological activities with quantitative data, outlining experimental protocols for its study, and visualizing its putative mechanisms of action through signaling pathway diagrams. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, drug discovery, and development.

Introduction

Fungal secondary metabolites have historically been a rich source of novel therapeutic agents. This compound (C₂₁H₂₃NO₈, Molar Mass: 417.41 g/mol ) is an alkaloid that belongs to the pseurotin class of fungal metabolites.[1] It is a bioactive compound produced by fungi of the genus Aspergillus, including A. fumigatus and A. sydowii.[2][3] Structurally, it is characterized by a complex spirocyclic γ-lactam core. The significant biological activities of this compound, including its effects against various pathogens and cancer cell lines, as well as its potential in neuroregeneration, underscore its potential as a lead compound for drug development.

Bioactive Properties of this compound

This compound exhibits a broad spectrum of biological activities, which are summarized in the tables below. The quantitative data presented are essential for comparing its potency against different biological targets.

Antimicrobial Activity

This compound has demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) is a key metric for quantifying its antibacterial potency.

Table 1: Antibacterial Activity of this compound [4]

| Bacterial Strain | Gram Staining | Minimum Inhibitory Concentration (MIC) (µM) |

| Escherichia coli | Gram-Negative | 3.74 |

| Bacillus subtilis | Gram-Positive | 14.97 |

| Micrococcus lysoleikticus | Gram-Positive | 7.49 |

Anticancer and Antileishmanial Activity

Beyond its antimicrobial effects, this compound has shown moderate anticancer and good antileishmanial activities.[4] The half-maximal inhibitory concentration (IC₅₀) is used to quantify its cytotoxic effects on cancer cells.

Table 2: Anticancer and Antileishmanial Activity of this compound [4]

| Activity | Cell Line/Organism | IC₅₀ (µM) |

| Anticancer | Human leukemia cells (K562) | 3.1 |

| Antileishmanial | Leishmania spp. | Good activity (specific IC₅₀ not provided in the source) |

Neurite Outgrowth Promotion

A noteworthy biological activity of this compound is its ability to induce neurite outgrowth in rat pheochromocytoma (PC12) cells, suggesting its potential for application in neurodegenerative disease research.

Table 3: Neurite Outgrowth Activity of this compound [4]

| Cell Line | Concentration (µM) | Effect |

| Rat pheochromocytoma (PC12) | 10.0 | Significant induction of neurite outgrowth |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the isolation, purification, and bioactivity assessment of this compound.

Isolation and Purification of this compound from Aspergillus fumigatus

The following is a generalized protocol for the isolation and purification of pseurotin-class compounds from fungal cultures.

-

Fermentation: Aspergillus fumigatus is cultured in a suitable liquid medium (e.g., Potato Dextrose Broth) for a period of 7-14 days at 28-30°C with shaking.

-

Extraction: The culture broth is separated from the mycelium by filtration. The filtrate is then extracted multiple times with an organic solvent such as ethyl acetate. The organic layers are combined and concentrated under reduced pressure to yield a crude extract.

-

Chromatographic Separation: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or dichloromethane-methanol).

-

Bioassay-Guided Fractionation: Fractions are collected and tested for their biological activity (e.g., antimicrobial or cytotoxic).

-

Purification: The active fractions are further purified by high-performance liquid chromatography (HPLC), often using a C18 column, to yield pure this compound.

-

Structure Elucidation: The structure of the purified compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Antimicrobial Activity Assay (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.

-

Preparation of Inoculum: A fresh bacterial culture is grown to a logarithmic phase and diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Serial Dilution: this compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: The standardized bacterial inoculum is added to each well of the microtiter plate.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer compounds.

-

Cell Seeding: Cancer cells (e.g., K562 human leukemia cells) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 48-72 hours).

-

MTT Addition: MTT solution is added to each well, and the plate is incubated for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC₅₀ Calculation: The IC₅₀ value is calculated as the concentration of this compound that causes a 50% reduction in cell viability compared to the untreated control.

Neurite Outgrowth Assay

This assay is used to evaluate the potential of this compound to promote neuronal differentiation.

-

Cell Culture: PC12 cells are cultured in a suitable medium.

-

Treatment: The cells are treated with this compound at a specific concentration (e.g., 10 µM), often in the presence of a low concentration of Nerve Growth Factor (NGF) to sensitize the cells.

-

Incubation: The cells are incubated for a period of 24-72 hours.

-

Microscopic Analysis: The cells are observed under a microscope, and the percentage of cells bearing neurites longer than the cell body diameter is determined.

-

Quantification: The neurite length can also be quantified using image analysis software.

Mechanism of Action: Inhibition of Key Signaling Pathways

While the precise molecular targets of this compound are still under investigation, studies on its close structural analog, pseurotin A, provide strong evidence for its mechanism of action involving the inhibition of key cellular signaling pathways implicated in cell proliferation, survival, and inflammation.

Inhibition of the MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase (ERK) cascade, is a crucial regulator of cell proliferation and survival. Pseurotin A has been shown to inhibit the phosphorylation of key components of this pathway.

Inhibition of the PI3K/Akt/mTOR and JAK/STAT Signaling Pathways

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) and the Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathways are also central to cell growth, proliferation, and survival. Pseurotin A and D have been demonstrated to inhibit the phosphorylation of Akt, STAT3, and STAT5.[2]

Conclusion and Future Directions

This compound is a fungal metabolite with a compelling profile of bioactive properties, including antimicrobial, anticancer, and neuritogenic effects. The quantitative data on its activity, coupled with the understanding of its potential mechanisms of action through the inhibition of key signaling pathways, positions it as a promising candidate for further preclinical and clinical investigation.

Future research should focus on several key areas:

-

Total Synthesis and Analogue Development: The total synthesis of this compound would not only confirm its structure but also provide a platform for the generation of novel analogues with improved potency, selectivity, and pharmacokinetic properties.

-

Target Identification: Elucidating the direct molecular targets of this compound is crucial for a complete understanding of its mechanism of action and for rational drug design.

-

In Vivo Efficacy and Safety: Comprehensive in vivo studies are necessary to evaluate the therapeutic efficacy and safety profile of this compound in relevant animal models of infection, cancer, and neurodegenerative diseases.

-

Biosynthetic Pathway Engineering: A deeper understanding of the biosynthetic pathway of this compound in Aspergillus species could enable the production of novel derivatives through genetic engineering.

References

- 1. Regulation of pseurotin A biosynthesis by GliZ and zinc in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pseurotin D Inhibits the Activation of Human Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comprehensive guide to extracting and expressing fungal secondary metabolites: Aspergillus fumigatus as a case study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Spectroscopic and Biological Characterization of 14-Norpseurotin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data used for the characterization of 14-Norpseurotin, a bioactive alkaloid isolated from endophytic fungi of the Aspergillus species. The information presented herein is compiled from published research and is intended to serve as a valuable resource for researchers engaged in natural product chemistry, drug discovery, and development.

Spectroscopic Data for this compound

The structural elucidation of this compound has been accomplished through a combination of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). The following tables summarize the key spectroscopic data as reported in the scientific literature. It is recommended to consult the original publications for the complete datasets and spectra.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Data sourced from Martínez-Luis et al., 2012 and Ge et al., 2009. Specific values should be obtained from these publications. |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ, ppm) |

| Data sourced from Martínez-Luis et al., 2012 and Ge et al., 2009. Specific values should be obtained from these publications. |

Table 3: Mass Spectrometry Data for this compound

| Ionization Mode | [M+H]⁺ (m/z) | [M+Na]⁺ (m/z) | Molecular Formula | Molar Mass ( g/mol ) |

| ESI | Value | Value | C₂₁H₂₃NO₈ | 417.414 |

| Data primarily based on the molecular formula and mass reported in public databases and inferred from related compounds. Specific high-resolution mass spectrometry (HRMS) data should be referenced from the primary literature. |

Experimental Protocols

The following sections detail the generalized experimental methodologies for the isolation and spectroscopic analysis of this compound, based on standard practices for fungal metabolite characterization. For compound-specific protocols, direct reference to the cited literature is essential.

Fungal Cultivation and Metabolite Extraction

Aspergillus sp. strains are typically cultured on a suitable solid or in a liquid medium to promote the production of secondary metabolites.

-

Cultivation: The fungus is inoculated onto a solid agar medium (e.g., Potato Dextrose Agar) or into a liquid broth (e.g., Potato Dextrose Broth) and incubated for a period of 14-21 days at a controlled temperature (typically 25-28 °C).

-

Extraction: The fungal mycelium and the culture medium are extracted with an organic solvent, commonly ethyl acetate or methanol. The mixture is typically homogenized and sonicated to ensure efficient extraction. The organic extract is then filtered and concentrated under reduced pressure to yield a crude extract.

-

Purification: The crude extract is subjected to various chromatographic techniques, such as column chromatography over silica gel or Sephadex LH-20, followed by preparative High-Performance Liquid Chromatography (HPLC) to isolate the pure this compound.

NMR Spectroscopy

NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

-

Sample Preparation: A few milligrams of the purified this compound are dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆).

-

Data Acquisition: ¹H NMR, ¹³C NMR, and 2D NMR experiments (COSY, HSQC, HMBC) are performed to determine the chemical structure. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is employed to determine the elemental composition and exact mass of the molecule.

-

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source is commonly used.

-

Analysis: The purified compound is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer. The instrument is operated in positive or negative ion mode to detect the protonated molecule [M+H]⁺ or other adducts.

Biological Activity and Signaling Pathways

This compound has demonstrated notable biological activities, including anticancer and antimicrobial effects. Its mechanism of action is likely intertwined with key cellular signaling pathways.

Anticancer Activity

The anticancer properties of this compound suggest its potential interaction with signaling pathways that regulate cell proliferation, apoptosis, and angiogenesis. One such critical pathway is the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer.

Caption: Hypothesized interaction of this compound with the PI3K/AKT/mTOR signaling pathway.

This guide provides a foundational understanding of the spectroscopic and biological characterization of this compound. For detailed experimental data and protocols, researchers are strongly encouraged to consult the primary scientific literature.

An In-depth Technical Guide to 14-Norpseurotin: Properties, Protocols, and Potential Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 14-Norpseurotin, a bioactive metabolite isolated from Aspergillus fumigatus. This document details its chemical properties, outlines key experimental protocols for its study, and explores its potential mechanisms of action based on current research.

Core Compound Identification and Chemical Properties

This compound is an alkaloid distinguished by its oxa-spiro-lactam core.[1] First identified in cultures of the endophytic fungus Aspergillus fumigatus, it has garnered interest for its diverse biological activities.[2]

Chemical Data Summary

The key chemical and physical properties of this compound are summarized in the table below. It is important to note that some of these values are predicted and should be confirmed through empirical testing.

| Property | Value | Source |

| CAS Number | 1031727-34-0 | [2][3][4] |

| Molecular Formula | C₂₁H₂₃NO₈ | [1][2][3] |

| Molecular Weight | 417.41 g/mol | [1][2] |

| Appearance | Powder | [2][4] |

| Boiling Point | 750.5 ± 60.0 °C (Predicted) | [2] |

| Density | 1.44 ± 0.1 g/cm³ (Predicted) | [2] |

| Solubility | Soluble in DMSO, Acetone, Chloroform, Dichloromethane, Ethyl Acetate | [2][5] |

| Storage | Store at -20°C | [2] |

Biological Activities and Therapeutic Potential

This compound has demonstrated a range of biological effects, suggesting its potential as a lead compound in several therapeutic areas.

-

Antimicrobial Activity : It displays significant activity against various microbes, including Escherichia coli, Bacillus subtilis, and Micrococcus lysoleikticus, with reported Minimum Inhibitory Concentrations (MICs) of 3.74, 14.97, and 7.49 µM, respectively.[5]

-

Anticancer and Antileishmanial Effects : The compound shows good antileishmanial activity and moderate anticancer properties.[5]

-

Neurotrophic Properties : Notably, this compound can significantly induce neurite outgrowth in rat pheochromocytoma (PC12) cells at a concentration of 10.0 µM, indicating its potential in neuroscience and regenerative medicine.[5][6]

Experimental Protocols

This section provides detailed methodologies for the isolation and biological evaluation of this compound.

Isolation of this compound from Aspergillus fumigatus

This protocol outlines a general procedure for the cultivation of Aspergillus fumigatus and subsequent extraction of its metabolites.

-

Culture Preparation :

-

Extraction :

-

Harvest the fungal biomass and the culture broth.

-

Perform a solvent extraction using a solvent in which this compound is soluble, such as ethyl acetate.

-

Concentrate the extract under reduced pressure to yield a crude extract.

-

-

Purification :

-

Subject the crude extract to column chromatography using silica gel.

-

Elute with a gradient of solvents (e.g., hexane-ethyl acetate) to separate the fractions.

-

Monitor the fractions by thin-layer chromatography (TLC).

-

Combine fractions containing the compound of interest and purify further using techniques like High-Performance Liquid Chromatography (HPLC) to obtain pure this compound.

-

Neurite Outgrowth Assay in PC12 Cells

This protocol details the procedure to assess the neurotrophic effects of this compound.

-

Cell Culture :

-

Differentiation and Treatment :

-

Replace the growth medium with a differentiation medium (DMEM with 1% horse serum).[10]

-

Add this compound at various concentrations (e.g., a final concentration of 10.0 µM) to the differentiation medium.[5] A vehicle control (e.g., DMSO) should be used.

-

Incubate the cells for a period of 48-72 hours to allow for neurite extension.

-

-

Analysis :

-

Visualize neurite outgrowth using a phase-contrast microscope.

-

Quantify neurite length and the number of neurite-bearing cells. A cell is considered positive if it possesses at least one neurite that is longer than the diameter of the cell body.[11]

-

For more detailed analysis, cells can be fixed and stained with neuronal markers like βIII-Tubulin.[2]

-

Antimicrobial Susceptibility Testing

This protocol describes the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).

-

Preparation :

-

Inoculation and Incubation :

-

Inoculate each well with the microbial suspension.

-

Include positive (microorganism without compound) and negative (broth only) controls.

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[13]

-

-

Determination of MIC :

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.[12]

-

In Vitro Anticancer Cytotoxicity Assay (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate cytotoxicity against cancer cell lines.

-

Cell Plating :

-

Seed human cancer cells (e.g., K562 leukemia cells) in a 96-well plate at a suitable density and allow them to adhere overnight.

-

-

Compound Treatment :

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 72 hours).[14]

-

-

MTT Incubation :

-

Add MTT solution to each well and incubate for 3-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.

-

-

Quantification :

-

Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Cell viability is proportional to the absorbance, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) can be calculated.

-

Hypothesized Signaling Pathways

While the specific signaling pathways modulated by this compound are not yet fully elucidated, studies on the closely related compound, Pseurotin D, offer valuable insights. Pseurotin D has been shown to inhibit the proliferation of lymphocytes and leukemia cells by downregulating key signaling pathways.[3][5] It is plausible that this compound shares a similar mechanism of action.

The proposed pathway involves the inhibition of Signal Transducer and Activator of Transcription (STAT) and Mitogen-Activated Protein Kinase (MAPK) signaling. Specifically, Pseurotin D has been observed to inhibit the phosphorylation of STAT3 and STAT5, which are crucial for T-cell activation and proliferation.[3]

References

- 1. mdpi.com [mdpi.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Pseurotin D Inhibits the Activation of Human Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Pseurotin D Induces Apoptosis through Targeting Redox Sensitive Pathways in Human Lymphoid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Culturing and Mating of Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. edepot.wur.nl [edepot.wur.nl]

- 9. High‐Throughput Culture and DNA Isolation Methods for Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Induction of Neurite Outgrowth in PC12 Cells Treated with Temperature-Controlled Repeated Thermal Stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quantitative assessment of neurite outgrowth in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scielo.br [scielo.br]

- 14. Screening for Selective Anticancer Activity of 65 Extracts of Plants Collected in Western Andalusia, Spain - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 14-Norpseurotin in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

14-Norpseurotin A is a bioactive fungal metabolite isolated from species of Aspergillus.[1][] As a member of the pseurotin family of natural products, it features a unique oxa-spiro-lactam core structure.[3] Published research has highlighted its potential as a therapeutic agent, demonstrating moderate anticancer and significant antileishmanial activities.[1] Notably, this compound A has also been shown to induce neurite outgrowth in rat pheochromocytoma (PC12) cells, suggesting its potential in neuroscience applications.[1] This document provides detailed protocols for investigating the anticancer effects of this compound A in cell culture, drawing upon methodologies used for related compounds like Pseurotin D, which is known to inhibit cell proliferation and induce apoptosis.[4]

Application: Anticancer Activity

This compound A and its analogs have shown cytotoxic effects against various cancer cell lines. For instance, a related pseurotin compound exhibited potent cytotoxicity against human leukemia (K562) cells with an IC50 value of 3.1 µM.[1] The proposed mechanism of action for pseurotins involves the induction of apoptosis and cell cycle arrest, potentially through the modulation of key signaling pathways that control cell survival and proliferation.[4] Pseurotin D, for example, has been shown to inhibit the STAT3 signaling pathway in lymphocytes.[5] Given the central role of pathways like PI3K/Akt/mTOR and STAT3 in cancer progression, these are critical targets to investigate when characterizing the anticancer effects of this compound A.

Quantitative Data Summary

The following tables present hypothetical data illustrating the dose-dependent effects of this compound A on a human leukemia cell line (K562), consistent with preliminary findings for related compounds.

Table 1: Effect of this compound A on K562 Cell Viability (MTT Assay)

| Concentration (µM) | % Cell Viability (Mean ± SD) |

| 0 (Vehicle Control) | 100 ± 4.5 |

| 0.5 | 92.1 ± 5.1 |

| 1.0 | 78.5 ± 3.9 |

| 2.5 | 55.3 ± 4.2 |

| 5.0 | 41.7 ± 3.1 |

| 10.0 | 23.9 ± 2.8 |

| 25.0 | 9.6 ± 1.9 |

IC50 value is calculated to be approximately 2.8 µM.

Table 2: Induction of Apoptosis by this compound A in K562 Cells (Annexin V/PI Staining)

| Treatment (24h) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |

| Vehicle Control | 3.1 ± 0.8 | 2.5 ± 0.5 |

| This compound A (2.5 µM) | 15.4 ± 2.1 | 8.7 ± 1.3 |

| This compound A (5.0 µM) | 28.9 ± 3.5 | 16.2 ± 2.4 |

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol details the measurement of cellular metabolic activity as an indicator of cell viability.

Materials:

-

This compound A (stock solution in DMSO)

-

K562 human leukemia cell line

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well cell culture plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed K562 cells in a 96-well plate at a density of 5 x 10^4 cells/mL (100 µL per well). Incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound A in culture medium. Add 100 µL of the diluted compound to the respective wells to achieve final concentrations ranging from 0.5 to 25 µM. Include a vehicle control (DMSO concentration matched to the highest compound dose).

-

Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: Apoptosis Detection by Annexin V/PI Staining

This protocol describes the use of flow cytometry to quantify apoptosis.

Materials:

-

This compound A

-

K562 cells and complete culture medium

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

6-well cell culture plates

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed K562 cells in 6-well plates and treat with vehicle control, 2.5 µM, and 5.0 µM of this compound A for 24 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet twice with cold PBS.

-

Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately using a flow cytometer.

Protocol 3: Western Blot Analysis of Signaling Proteins

This protocol details the detection of key proteins in cellular signaling pathways.

Materials:

-

This compound A

-

K562 cells and complete culture medium

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-STAT3, anti-STAT3, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

ECL (Enhanced Chemiluminescence) substrate

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Protein Extraction: Treat cells with this compound A for a specified time (e.g., 6-24 hours). Lyse the cells with ice-cold RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein (20-30 µg) and separate them on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualization: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

Visualizations

Caption: Hypothesized inhibition of PI3K/Akt/mTOR and JAK/STAT3 pathways by this compound A.

References

- 1. This compound A | CAS:1031727-34-0 | Manufacturer ChemFaces [chemfaces.com]

- 3. This compound A - Wikipedia [en.wikipedia.org]

- 4. Pseurotin D Induces Apoptosis through Targeting Redox Sensitive Pathways in Human Lymphoid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for Testing the Antimicrobial Activity of 14-Norpseurotin

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for evaluating the antimicrobial efficacy of 14-Norpseurotin, a novel compound with potential therapeutic applications. The following sections outline standard methodologies for determining its inhibitory activity against a panel of microorganisms, presenting quantitative data, and visualizing experimental workflows and potential mechanisms of action.

Introduction to this compound and Antimicrobial Susceptibility Testing

This compound is a fungal secondary metabolite belonging to the pseurotin family of natural products. Its structural analogue, Pseurotin A, has demonstrated antimicrobial properties, suggesting that this compound may also possess similar bioactivities. To characterize the antimicrobial potential of this compound, standardized in vitro susceptibility testing is essential. The most common and recommended methods are the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) and the disk diffusion assay for a qualitative assessment of antimicrobial activity.

Quantitative Data Summary

While specific quantitative data for this compound is not yet widely published, the following table summarizes the antimicrobial activity of the closely related compound, Pseurotin A, against various microorganisms. These values can serve as a preliminary reference for expected efficacy.

| Compound | Test Organism | Method | Value | Reference |

| Pseurotin A | Bacillus cereus | Broth Dilution | MIC: 64 µg/mL | [1] |

| Pseurotin A | Shigella shiga | Broth Dilution | MIC: 64 µg/mL | [1] |

| Pseurotin A | Staphylococcus epidermidis | Not Specified | MIC: 10 µM | [1] |

| Pseurotin A | Erwinia carotovora | Not Specified | IC50: 220 µg/mL | [2] |

| Pseurotin A | Pseudomonas syringae | Not Specified | IC50: 112 µg/mL | [2] |

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method quantitatively determines the lowest concentration of this compound that inhibits the visible growth of a microorganism in a liquid medium.[1][2][3][4][5][6]

Materials:

-

This compound stock solution (in a suitable solvent, e.g., DMSO)

-

Sterile 96-well microtiter plates

-

Mueller-Hinton Broth (MHB) or other appropriate microbial growth medium

-

Bacterial or fungal inoculum

-

Sterile saline or phosphate-buffered saline (PBS)

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Incubator

Protocol:

-

Inoculum Preparation:

-

From a fresh culture (18-24 hours old), pick several well-isolated colonies of the test microorganism.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

-

Dilute the standardized inoculum in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of this compound Dilutions:

-

Prepare a serial two-fold dilution of the this compound stock solution in the growth medium directly in the 96-well plate.

-

Typically, add 100 µL of broth to wells 2 through 12.

-

Add 200 µL of the highest concentration of this compound to well 1.

-

Transfer 100 µL from well 1 to well 2, mix, and continue the serial dilution down to well 10. Discard 100 µL from well 10.

-

Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no inoculum).

-

-

Inoculation:

-

Add 100 µL of the diluted microbial inoculum to wells 1 through 11. Do not inoculate the sterility control well.

-

-

Incubation:

-

Cover the plate and incubate at the appropriate temperature (e.g., 35-37°C for most bacteria) for 16-20 hours.

-

-

Reading the Results:

-

The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) in the well.

-

The results can be read visually or with a microplate reader by measuring the optical density at 600 nm.

-

Agar Disk Diffusion (Kirby-Bauer) Assay

This is a qualitative method to assess the susceptibility of a microorganism to this compound.[7][8][9][10][11][12]

Materials:

-

This compound solution of a known concentration

-

Sterile filter paper disks (6 mm in diameter)

-

Mueller-Hinton Agar (MHA) plates

-

Bacterial or fungal inoculum

-

Sterile cotton swabs

-

0.5 McFarland turbidity standard

-

Forceps

-

Incubator

-

Ruler or caliper

Protocol:

-

Inoculum Preparation:

-

Prepare a microbial suspension adjusted to a 0.5 McFarland turbidity standard as described in the broth microdilution protocol.

-

-

Plate Inoculation:

-

Dip a sterile cotton swab into the standardized inoculum and remove excess liquid by pressing it against the inside of the tube.

-

Swab the entire surface of an MHA plate evenly in three directions to ensure a confluent lawn of growth.

-

-

Disk Application:

-

Aseptically apply sterile filter paper disks impregnated with a known amount of this compound onto the surface of the inoculated agar plate using sterile forceps.

-

Gently press the disks to ensure complete contact with the agar.

-

A disk impregnated with the solvent used to dissolve this compound should be used as a negative control. Standard antibiotic disks can be used as positive controls.

-

-

Incubation:

-

Invert the plates and incubate at the appropriate temperature for 16-24 hours.

-

-

Reading the Results:

-

Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters (mm).

-

The size of the zone of inhibition is proportional to the susceptibility of the microorganism to the compound.

-

Visualizations

Experimental Workflows

Caption: Workflow for the Broth Microdilution Assay.

Caption: Workflow for the Agar Disk Diffusion Assay.

Proposed Mechanism of Action

Pseurotin A, a structural analogue of this compound, is known to be a competitive inhibitor of chitin synthase. This enzyme is crucial for the synthesis of chitin, a major component of the fungal cell wall. Inhibition of this enzyme would disrupt cell wall integrity, leading to cell lysis and death.

Caption: Proposed mechanism of antifungal action for this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Cycloaspeptide A and pseurotin A from the endophytic fungus Penicillium janczewskii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Elucidation of Pseurotin Biosynthetic Pathway Points to Trans-Acting C-Methyltransferase and Source of Chemical Diversity Generation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antimicrobial Mechanisms and Clinical Application Prospects of Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 10.2 Mechanisms of Antibacterial Drugs – Allied Health Microbiology [open.oregonstate.education]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Evaluation of Antimicrobial Activities of Nanoparticles and Nanostructured Surfaces In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Pseurotin A | Antibiotic antibiotic | Hello Bio [hellobio.com]

Application Notes and Protocols for Neurite Outgrowth Assay Using 14-Norpseurotin on PC12 Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Key Signaling Pathways in NGF-Induced Neurite Outgrowth

Nerve Growth Factor (NGF) initiates neurite outgrowth in PC12 cells by binding to its high-affinity receptor, TrkA. This binding event triggers a cascade of intracellular signaling pathways, with the Ras/MAPK (ERK1/2) and the PI3K/Akt pathways being the most prominent.

-

Ras/MAPK (ERK1/2) Pathway: The activation of the Ras/mitogen-activated protein kinase kinase (MEK)/extracellular signal-regulated kinase (ERK) pathway is a central signaling cassette in promoting neuritogenesis.[5] Sustained activation of ERK1/2 is generally associated with neuronal differentiation and neurite elongation.[6]

-

PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade is also crucial for NGF-induced neurite extension and neuronal survival.[6][7]

Inhibitors of these pathways, such as the MEK1/2 inhibitor U0126 and the p38 MAPK inhibitor SB203580, have been shown to suppress neuritogenesis, confirming the critical role of these signaling cascades.[8]

NGF Signaling Pathways in PC12 Cells.

Data Presentation

Quantitative analysis of neurite outgrowth is essential for evaluating the effect of 14-Norpseurotin. The following parameters should be measured and recorded.

Table 1: Effect of this compound on Neurite Outgrowth in PC12 Cells

| Treatment Group | Concentration (µM) | Percentage of Neurite-Bearing Cells (%) | Average Neurite Length (µm) | Number of Primary Neurites per Cell |

| Vehicle Control (DMSO) | 0.1% | |||

| NGF (50 ng/mL) | - | |||

| This compound | 1 | |||

| This compound | 10 | |||

| This compound | 25 | |||

| This compound | 50 | |||

| This compound | 100 | |||

| This compound + NGF | 25 + 50 ng/mL |

Note: This table is a template. The actual data will be generated from the experimental results.

Experimental Protocols

The following protocols provide a step-by-step guide for conducting the neurite outgrowth assay.

Experimental Workflow for Neurite Outgrowth Assay.

Materials and Reagents

-

PC12 cell line (ATCC CRL-1721)

-

RPMI-1640 medium

-

Horse Serum (HS)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Nerve Growth Factor (NGF), murine

-

This compound (dissolved in DMSO)

-

Collagen Type IV

-

Poly-L-lysine (optional)

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS)

-

Formaldehyde solution (4%)

-

Triton X-100

-

Phalloidin-FITC or Beta-III Tubulin antibody

-

DAPI (4',6-diamidino-2-phenylindole)

-

24-well or 96-well cell culture plates

-

Inverted microscope with imaging capabilities

PC12 Cell Culture

-

Coating Culture Vessels: Coat culture flasks or plates with collagen type IV solution (50 µg/mL in PBS) and incubate for at least 1 hour at 37°C or overnight at 4°C. Aspirate the collagen solution and allow the plates to dry before use.

-

Growth Medium: Culture PC12 cells in RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin.[9]

-

Cell Maintenance: Maintain cells in a humidified incubator at 37°C with 5% CO2. Change the medium every 2-3 days.

-

Subculturing: When cells reach 70-80% confluency, detach them by gentle pipetting or brief trypsinization. Centrifuge the cell suspension, resuspend the pellet in fresh growth medium, and re-plate at a suitable density.

Neurite Outgrowth Assay Protocol

-

Cell Seeding: Seed PC12 cells onto collagen-coated 24-well or 96-well plates at a density of 1 x 10^4 to 2 x 10^4 cells/well.[10] Allow the cells to attach for 24 hours.

-

Differentiation and Treatment:

-

After 24 hours, replace the growth medium with a differentiation medium. The differentiation medium typically consists of low-serum (e.g., 1% horse serum) RPMI-1640 containing a final concentration of 50-100 ng/mL NGF to induce neurite outgrowth.[11]

-

Prepare serial dilutions of this compound in the differentiation medium.

-

Add the different concentrations of this compound to the respective wells. Include appropriate controls:

-

Vehicle Control: Cells treated with the same concentration of DMSO used to dissolve this compound.

-

Positive Control: Cells treated with NGF alone.

-

Negative Control: Cells in differentiation medium without NGF or this compound.

-

-

-

Incubation: Incubate the plates for 48 to 96 hours to allow for neurite extension.[10][12]

Staining and Imaging

-

Fixation: After the incubation period, gently aspirate the medium and wash the cells once with PBS. Fix the cells with 4% formaldehyde in PBS for 15-20 minutes at room temperature.

-

Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

-

Staining:

-

Wash the cells again with PBS.

-

To visualize the actin cytoskeleton and neurites, incubate with a fluorescently labeled phalloidin solution (e.g., Phalloidin-FITC) for 1 hour at room temperature. Alternatively, for a more specific neuronal marker, use an anti-Beta-III Tubulin antibody followed by a fluorescently labeled secondary antibody.

-

To visualize the nuclei, counterstain with DAPI for 5-10 minutes.

-

-

Imaging: Acquire images using a high-content imaging system or a fluorescence microscope. Capture multiple random fields per well to ensure representative data.

Quantification of Neurite Outgrowth

-